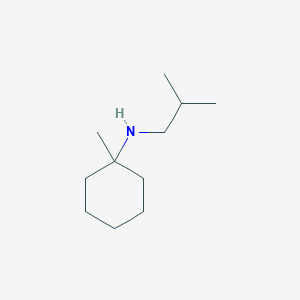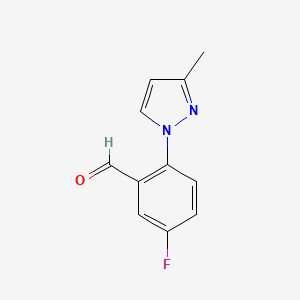
5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a fluorinated aromatic aldehyde with a pyrazole moiety. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a benzaldehyde group, and a pyrazole ring. These features make it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with 3-methyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amine, which then undergoes cyclization with the pyrazole ring to form the desired product. Common reagents used in this synthesis include reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a methoxy group instead of a fluorine atom.
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Different substitution pattern on the benzaldehyde ring.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its non-fluorinated analogs .
特性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC名 |
5-fluoro-2-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-8-4-5-14(13-8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3 |
InChIキー |
XUOQRMLCNBPMSU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B13322126.png)

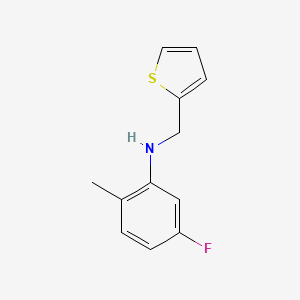
amine](/img/structure/B13322161.png)
![1-Ethyl-1,7-diazaspiro[4.5]decane](/img/structure/B13322165.png)


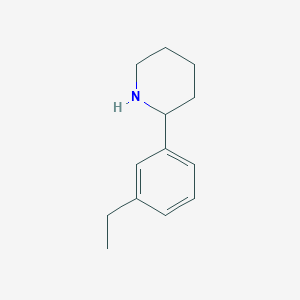
![2,7-Diethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322176.png)
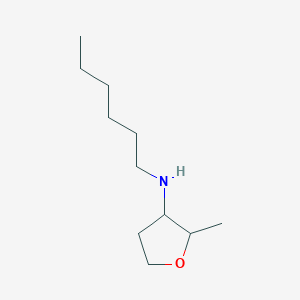
![(1R,4S)-tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13322186.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3R)-3-aminopropan-1-OL](/img/structure/B13322190.png)
